molecular formula Ru B088614 Ruthenium-106 CAS No. 13967-48-1

Ruthenium-106

Katalognummer: B088614
CAS-Nummer: 13967-48-1
Molekulargewicht: 105.90733 g/mol
InChI-Schlüssel: KJTLSVCANCCWHF-BKFZFHPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ruthenium-106, also known as this compound, is a useful research compound. Its molecular formula is Ru and its molecular weight is 105.90733 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Isotopes - Radioisotopes - Ruthenium Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Brachytherapy for Uveal Melanoma

Ruthenium-106 is primarily used in brachytherapy, a form of radiation therapy where a radioactive source is placed close to or inside the tumor. It has shown promising results in treating uveal melanoma, a type of eye cancer.

  • Case Study: Efficacy in Uveal Melanoma
    • A study involving 19 patients treated with Ru-106 plaque brachytherapy reported an 89% local control rate after a median follow-up of 61.5 months. The prescribed dose was 70 Gy to the tumor apex, with significant reductions in tumor size observed post-treatment .
    • Table 1: Patient Outcomes from Ru-106 Brachytherapy
      ParameterValue
      Median Tumor Diameter9.7 mm
      Median Tumor Thickness4.4 mm
      Local Control Rate89%
      Radiation-Induced ComplicationsCataracts (3 cases), Vitreal hemorrhage (2 cases)

1.2 Treatment of Circumscribed Choroidal Hemangiomas

Another application of Ru-106 is in the treatment of circumscribed choroidal hemangiomas (CCH). A retrospective study showed that patients treated with Ru-106 brachytherapy experienced significant improvements in visual acuity and tumor reduction.

  • Case Study: CCH Treatment Outcomes
    • In a study involving seven patients, the mean tumor height decreased from 4.76 mm to 1.70 mm after treatment, with all patients showing improvement in best corrected visual acuity (BCVA) .
    • Table 2: CCH Treatment Results
      ParameterPre-TreatmentPost-Treatment
      Mean Tumor Height4.76 mm1.70 mm
      Mean BCVA ImprovementNot specifiedSignificant improvement

Industrial Applications

2.1 Nuclear Energy and Hydrogen Production

This compound has potential applications in nuclear energy processes, particularly in hydrogen production through nuclear heat.

  • Synergistic Hydrogen Production
    • Research indicates that Ru-106 can be utilized in high-temperature steam electrolysis and reforming processes to efficiently produce hydrogen while minimizing carbon emissions .
    • Table 3: Hydrogen Production Processes Involving Ru-106
      Process TypeDescription
      High Temperature Steam ElectrolysisUtilizes nuclear heat for efficient hydrogen production
      Steam-Methane ReformingCombines fossil fuel and nuclear heat for hydrogen generation

Environmental Remediation

This compound's properties have also been studied concerning environmental remediation, especially following nuclear incidents like Fukushima.

  • Environmental Impact Assessment
    • Studies have evaluated the release of Ru-106 during nuclear accidents and its bioaccumulation effects on ecosystems, contributing to strategies for environmental cleanup and safety assessment .

Eigenschaften

CAS-Nummer

13967-48-1

Molekularformel

Ru

Molekulargewicht

105.90733 g/mol

IUPAC-Name

ruthenium-106

InChI

InChI=1S/Ru/i1+5

InChI-Schlüssel

KJTLSVCANCCWHF-BKFZFHPZSA-N

SMILES

[Ru]

Isomerische SMILES

[106Ru]

Kanonische SMILES

[Ru]

Synonyme

106Ru radioisotope
Ru-106 radioisotope
Ruthenium-106

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A ruthenium chiral complex was prepared as follows: (1S, 2S)-(+)—N-p-Tosyl-1,2-diphenylethylenediamine (1.10 g, 3.0 mmol, Aldrich) and [RuCl2(η6-para-cymene)]2 (0.92 g, 1.5 mmol, STREM) were dissolved in 35 ml of i-PrOH and stirred at 80° C. for 1 h. The reaction was concentrated under reduced pressure to ˜5 ml. The mixture was cooled to −20° C., and 10 mL of H2O was added with shaking. The solution was scratched with a spatula until it all solidifies. The solid was filtered and washed with H2O to provide the desired chiral complex. The complex was dried in vacuo. A 5/2 mixture of formic acid and Et3N was prepared as follows: A mixture of formic acid (190 ml, 232 g, 5.03 mmol) and Et3N (280 mL, 203 g, 2.01 mmol) were heated to 100° C. under reduced pressure (˜100 mm Hg) to remove volatile chemicals. The residue was used without further purification. 7-Cyanochroman-4-one (10.2 g, 58.9 mmol) and a 5/2 mixture of formic acid and Et3N (50 mL) were dissolved in CH3CN (120 ml). The ruthenium chiral complex (S, S—, 0.380 g, 0.589 mmol) was added. The reaction was stirred at RT for 14 h. After the addition of H2O (100 mL), the mixture was extracted with EtOAc (300 ml, 3×). The organic phases were combined and washed sequentially with a saturated NaHCO3 solution and brine. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to provide a crude brown solid which was purified by flash column chromatography (silica, 50% EtOAc in hexane) to provide the title compound.
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
[RuCl2(η6-para-cymene)]2
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.